![molecular formula C12H12ClNO B2824771 N-[1-(2-Chlorophenyl)cyclopropyl]prop-2-enamide CAS No. 2196017-14-6](/img/structure/B2824771.png)
N-[1-(2-Chlorophenyl)cyclopropyl]prop-2-enamide
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Overview
Description
N-[1-(2-Chlorophenyl)cyclopropyl]prop-2-enamide, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a cyclopropyl derivative of the compound phencyclidine (PCP), which is a dissociative anesthetic that is known for its hallucinogenic effects. CPP has been studied extensively for its ability to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes.
Mechanism of Action
CPP acts as a non-competitive antagonist of the NMDA receptor, which is a glutamate receptor that is involved in various physiological and pathological processes in the brain. CPP binds to the receptor site and blocks the ion channel, preventing the influx of calcium ions into the cell. This leads to a decrease in excitatory neurotransmission and a reduction in neuronal activity.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects in animal models and in vitro studies. These effects include the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the induction of neurogenesis. CPP has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
CPP has several advantages for laboratory experiments, including its high potency, selectivity, and specificity for the NMDA receptor. CPP has also been extensively studied in animal models and in vitro systems, which provides a wealth of information on its pharmacological properties. However, CPP also has some limitations, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several future directions for research on CPP, including the development of novel analogs and derivatives with improved pharmacological properties. Studies are also needed to investigate the potential therapeutic applications of CPP in various neurological and psychiatric disorders, including depression, anxiety, and addiction. Further research is also needed to elucidate the mechanisms underlying the neuroprotective effects of CPP and to develop strategies for optimizing its therapeutic potential.
Synthesis Methods
CPP can be synthesized using various methods, including the reaction of 2-chlorobenzyl cyanide with cyclopropylmagnesium bromide, followed by reaction with prop-2-enoyl chloride. Another method involves the reaction of cyclopropylmagnesium bromide with 2-chlorobenzonitrile, followed by reaction with prop-2-enoyl chloride. These methods have been optimized to produce high yields of CPP with good purity.
Scientific Research Applications
CPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that CPP can modulate the NMDA receptor, which is involved in various processes such as learning and memory, synaptic plasticity, and neuronal development. CPP has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[1-(2-chlorophenyl)cyclopropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-2-11(15)14-12(7-8-12)9-5-3-4-6-10(9)13/h2-6H,1,7-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEBVINWJXZZRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CC1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Chlorophenyl)cyclopropyl]prop-2-enamide |
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